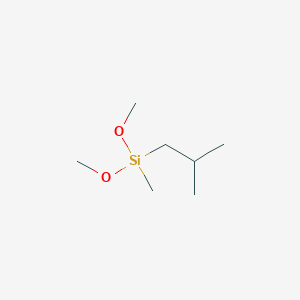

异丁基二甲氧基(甲基)硅烷

描述

Isobutyldimethoxymethylsilane is a useful research compound. Its molecular formula is C7H18O2Si and its molecular weight is 162.3 g/mol. The purity is usually 95%.

The exact mass of the compound Isobutyldimethoxymethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isobutyldimethoxymethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyldimethoxymethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硅烷偶联剂

异丁基二甲氧基甲基硅烷可用作硅烷偶联剂。 这些试剂在增强界面粘合强度、水处理、聚合物复合材料和涂料方面发挥着至关重要的作用 . 它们对于多材料化特别有价值 .

聚合物复合材料

该化合物可用于改性聚合物复合材料。 基于甲氧基型硅烷偶联剂的复合材料改性表现出对水解的更高反应活性 .

硫化

异丁基二甲氧基甲基硅烷可用于硫化开发。 具体而言,二甲氧基型硅烷偶联剂具有改善的性能,例如环境友好的制造工艺、机械、物理、溶胀和动态粘弹性能的复合材料 .

表面改性

该化合物可用于表面改性。 对沥青结合料的聚集表面进行改性可以提高其性能 .

纳米粒子的合成

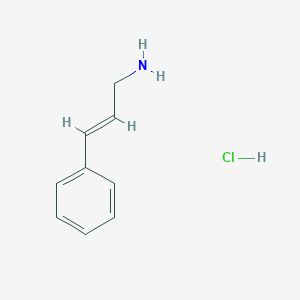

氨基硅烷化的表面,可以使用异丁基二甲氧基甲基硅烷等硅烷偶联剂来实现,在许多实验室和工业过程中使用,包括纳米粒子的合成 .

配体固定化

硅烷偶联剂可用于配体固定化。 该过程在生物化学和分子生物学等各个领域至关重要 .

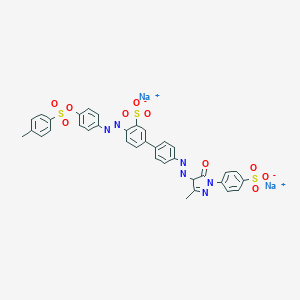

染料和有机聚合物

异丁基二甲氧基甲基硅烷可用于生产染料和有机聚合物。 这是因为硅烷偶联剂能够在颗粒表面引入官能团 .

增强剂

该化合物可作为天然纤维和复合材料的增强剂。 该应用已引起研究人员和工程师的极大关注 .

作用机制

Isobutyldimethoxy(methyl)silane, also known as Isobutyldimethoxymethylsilane or ISOBUTYLMETHYLDIMETHOXYSILANE, is an organic silicon compound . It has a molecular weight of 162.3 and a CAS Number of 18293-82-8 .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.82 . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially impacting its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutyldimethoxy(methyl)silane. For instance, its solubility is 510mg/L at 20℃ , suggesting that temperature can affect its solubility and potentially its action. Moreover, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that storage conditions can impact its stability.

属性

IUPAC Name |

dimethoxy-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUESRADRPFMUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939660 | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-82-8 | |

| Record name | Dimethoxymethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does isobutylmethyldimethoxysilane affect bacterial adhesion to polyethylene surfaces?

A1: The research paper investigates the use of various organosilanes, including isobutylmethyldimethoxysilane, to modify polyethylene surfaces and study their impact on the adhesion of Aeromonas hydrophila bacteria. While the study highlights dimethoxydimethylsilane as the most effective agent, it mentions that after a two-week incubation period, all chemically modified materials, including the one treated with isobutylmethyldimethoxysilane, demonstrated improved anti-adhesive properties compared to the unmodified polyethylene surface []. This suggests that isobutylmethyldimethoxysilane, by modifying the surface properties of polyethylene, can contribute to a reduction in bacterial attachment. Further research focusing specifically on isobutylmethyldimethoxysilane is needed to fully understand its mechanism of action and efficacy in preventing biofilm formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。